molecular formula C23H21NO3 B5107357 (E)-3-(2,5-dimethoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one

(E)-3-(2,5-dimethoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one

Cat. No.: B5107357
M. Wt: 359.4 g/mol
InChI Key: QCGACNRYGZQUNQ-CCEZHUSRSA-N
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Description

(E)-3-(2,5-dimethoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy groups on the aniline ring and a phenyl group on the prop-2-en-1-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,5-dimethoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxyaniline and 4-phenylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity starting materials and solvents is crucial to avoid impurities that could affect the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,5-dimethoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated ketones and alcohols.

    Substitution: Various substituted chalcones and related compounds.

Scientific Research Applications

(E)-3-(2,5-dimethoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-3-(2,5-dimethoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes and other proteins, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2,4-dimethoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one
  • (E)-3-(2,5-dimethoxyanilino)-1-(3-phenylphenyl)prop-2-en-1-one
  • (E)-3-(2,5-dimethoxyanilino)-1-(4-methylphenyl)prop-2-en-1-one

Uniqueness

(E)-3-(2,5-dimethoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one is unique due to the specific positioning of the methoxy groups on the aniline ring and the phenyl group on the prop-2-en-1-one moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(2,5-dimethoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-26-20-12-13-23(27-2)21(16-20)24-15-14-22(25)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16,24H,1-2H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGACNRYGZQUNQ-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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